molecular formula C10H8F2O2 B2545798 (E)-Methyl 3-(3,5-difluorophenyl)acrylate CAS No. 705250-75-5

(E)-Methyl 3-(3,5-difluorophenyl)acrylate

Cat. No.: B2545798
CAS No.: 705250-75-5
M. Wt: 198.169
InChI Key: TUXPCMOFNRGWEC-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Methyl 3-(3,5-difluorophenyl)acrylate, also known as 3,5-difluorophenyl acrylate and 3,5-difluorophenyl methyl acrylate, is an important and widely used monomer in the synthesis of polymers. It is used in the production of many polymers and copolymers materials, including polyvinylidene fluoride (PVDF), polyacrylonitrile (PAN), and polyethylene (PE). In addition, this compound has many other applications in the fields of chemistry, biology, and materials science.

Scientific Research Applications

Corrosion Inhibition

Poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-5) and poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)decyl)-1H-1,2,3-triazol-4-yl)methyl acrylate) (Cl-10) synthesized via click-chemistry have shown excellent inhibitory effects against the corrosion of mild steel in hydrochloric acid medium. These compounds, characterized by various spectroscopic techniques, were found to be the most efficient inhibitors for this purpose, demonstrating the potential of using acrylate derivatives in corrosion protection applications (Baskar et al., 2014).

Waste Gas Treatment

A study on the removal of methyl acrylate waste gas using a biotrickling filter (BTF) packed with ceramic particles demonstrated excellent removal efficiency. This research highlighted the potential of using acrylate derivatives in environmental protection, specifically in the treatment of toxic waste gases (Wu et al., 2016).

Polymer Synthesis and Characterization

Acrylate derivatives have been employed in the synthesis and characterization of polymers. For example, the synthesis of homopolymer of 3,5-dimethylphenyl methacrylate and its copolymers with glycidyl methacrylate was explored, providing insights into polymer properties and applications in various fields (Vijayanand et al., 2002).

Photoinduced Polymerization

The use of acrylates in photoinduced living radical polymerization has been reported, showcasing the efficiency of acrylate derivatives in controlled polymer synthesis. This method allows for rapid polymerization under daylight and UV radiation, producing poly(acrylates) with high end-group fidelity and controlled molecular weights (Anastasaki et al., 2015).

Fluorinated Polymer Synthesis

Acrylate derivatives have also found applications in the synthesis of fluorinated polymers. Research on copolymers of isopropenyl alkyl ethers with fluorinated acrylates and fluoroacrylates has provided valuable information on the influence of fluorine on the thermal, photochemical, and hydrolytic stability of polymers (Signori et al., 2006).

Properties

IUPAC Name

methyl (E)-3-(3,5-difluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)3-2-7-4-8(11)6-9(12)5-7/h2-6H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXPCMOFNRGWEC-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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